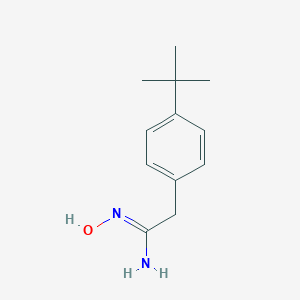
2-(4-Tert-butylphenyl)-N/'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide is an organic compound that belongs to the class of hydroxyamidine derivatives This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethanimidamide moiety with a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide typically involves the reaction of 4-tert-butylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the hydroxyamidine derivative under acidic conditions.
-
Step 1: Formation of Oxime Intermediate
Reactants: 4-tert-butylbenzaldehyde, hydroxylamine hydrochloride
Conditions: Aqueous ethanol, sodium carbonate
Reaction: [ \text{4-tert-butylbenzaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{4-tert-butylbenzaldoxime} ]
-
Step 2: Conversion to Hydroxyamidine
Reactants: 4-tert-butylbenzaldoxime, acetic acid
Conditions: Reflux
Reaction: [ \text{4-tert-butylbenzaldoxime} + \text{acetic acid} \rightarrow \text{2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide} ]
Industrial Production Methods
Industrial production of 2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid
Major Products
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Brominated or nitrated phenyl derivatives
Aplicaciones Científicas De Investigación
2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyamidine moiety can form hydrogen bonds with biological macromolecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-Butylbenzaldehyde
- 4-tert-Butylbenzaldoxime
- 2-(4-tert-Butylphenyl)ethanol
Uniqueness
2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide is unique due to the presence of both the hydroxyamidine moiety and the tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
158872-88-9 |
|---|---|
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14) |
Clave InChI |
UTUXEGSNRBUZIV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=NO)N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C/C(=N/O)/N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CC(=NO)N |
Sinónimos |
BENZENEETHANIMIDAMIDE,4-(1,1-DIMETHYLETHYL)-N-HYDROXY- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















